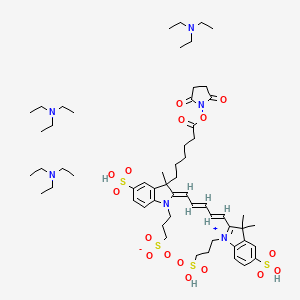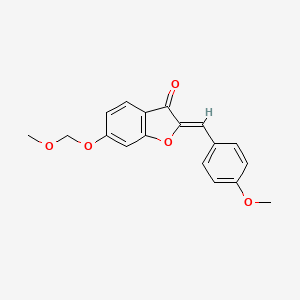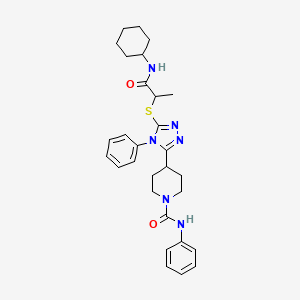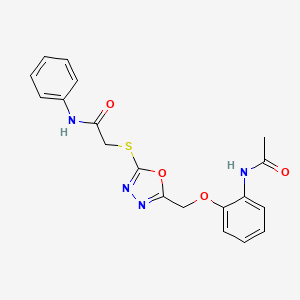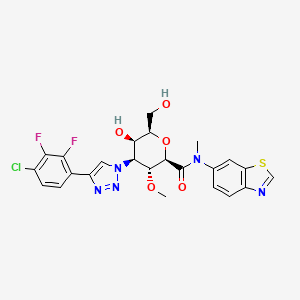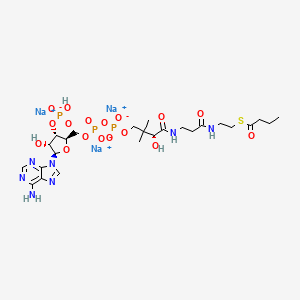
Butyryl-Coenzyme A (trisodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyryl-Coenzyme A (trisodium) is an organic coenzyme A-containing derivative of butyric acid. It is a natural product found in many biological pathways, such as fatty acid metabolism (degradation and elongation), fermentation, and 4-aminobutanoate (GABA) degradation . This compound plays a crucial role as an intermediate in various metabolic processes, particularly in the conversion to and from crotonyl-Coenzyme A, mediated by butyryl-Coenzyme A dehydrogenase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyryl-Coenzyme A (trisodium) typically involves the enzymatic conversion of butyric acid to butyryl-Coenzyme A. This process is facilitated by enzymes such as butyryl-Coenzyme A dehydrogenase and acetyl-Coenzyme A acetyltransferase . The reaction conditions often require a controlled pH environment, typically around pH 7.0, and a temperature of 25°C to maintain enzyme activity .
Industrial Production Methods
Industrial production of Butyryl-Coenzyme A (trisodium) involves the use of microbial fermentation processes. Specific strains of bacteria, such as Clostridium species, are employed to produce butyryl-Coenzyme A through the fermentation of butyric acid . The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Butyryl-Coenzyme A (trisodium) undergoes various chemical reactions, including:
Oxidation: Conversion to crotonyl-Coenzyme A by butyryl-Coenzyme A dehydrogenase.
Reduction: Conversion back to butyryl-Coenzyme A from crotonyl-Coenzyme A.
Substitution: Transfer of the Coenzyme A moiety to other molecules, such as acetate, resulting in the formation of butyrate and acetyl-Coenzyme A.
Common Reagents and Conditions
Common reagents used in these reactions include butyric acid, crotonyl-Coenzyme A, and various enzymes such as butyryl-Coenzyme A dehydrogenase and acetyl-Coenzyme A acetyltransferase . The reactions typically occur under physiological conditions, with a pH around 7.0 and a temperature of 25°C .
Major Products
The major products formed from these reactions include crotonyl-Coenzyme A, butyrate, and acetyl-Coenzyme A .
科学的研究の応用
Butyryl-Coenzyme A (trisodium) has a wide range of scientific research applications, including:
作用機序
Butyryl-Coenzyme A (trisodium) exerts its effects through its role as an intermediate in metabolic pathways. It participates in the conversion of butyric acid to crotonyl-Coenzyme A and vice versa, mediated by enzymes such as butyryl-Coenzyme A dehydrogenase . This conversion is essential for the production of energy and the regulation of various cellular processes .
類似化合物との比較
Similar Compounds
Acetyl-Coenzyme A: Another coenzyme A-containing compound involved in metabolic processes.
Crotonyl-Coenzyme A: An intermediate in the conversion of butyryl-Coenzyme A.
Propionyl-Coenzyme A: Similar in structure and function, involved in fatty acid metabolism.
Uniqueness
Butyryl-Coenzyme A (trisodium) is unique due to its specific role in the conversion of butyric acid to crotonyl-Coenzyme A and its involvement in various metabolic pathways . Its high calculated potential Gibbs energy and specific enzymatic interactions distinguish it from other similar compounds .
特性
分子式 |
C25H39N7Na3O17P3S |
|---|---|
分子量 |
903.6 g/mol |
IUPAC名 |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1 |
InChIキー |
PRMIKLPNYYDDCC-WSRMJXCZSA-K |
異性体SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
正規SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




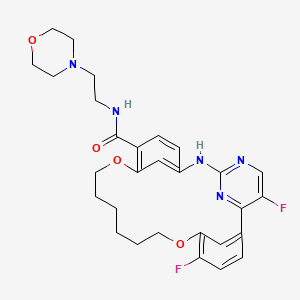
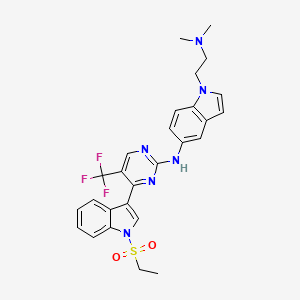
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
